(5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl)methanamine
Description
(5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl)methanamine (CAS: 1803581-13-6) is a heterocyclic amine featuring a pyridine core substituted at the 5-position with a 1,2,4-triazole moiety and a methanamine group at the 2-position. Its hydrochloride salt form has a molecular formula of C₈H₁₀ClN₅ and a molecular weight of 211.65 g/mol . The compound’s structure combines the electron-rich pyridine ring with the versatile 1,2,4-triazole, which is known for its role in coordination chemistry and pharmacological activity.
Properties
Molecular Formula |
C8H9N5 |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
[5-(1,2,4-triazol-1-yl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C8H9N5/c9-3-7-1-2-8(4-11-7)13-6-10-5-12-13/h1-2,4-6H,3,9H2 |
InChI Key |
FDGATJHNEIOJGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1N2C=NC=N2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl)methanamine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Attachment to Pyridine: The triazole ring is then fused to a pyridine ring through a nucleophilic substitution reaction.
Introduction of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated triazole derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may act as an antimicrobial, antifungal, or anticancer agent, depending on its interaction with specific biological pathways.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action of (5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, altering their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. The methanamine group can form hydrogen bonds, further stabilizing these interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Positional Isomers and Heterocyclic Variations
The compound’s structural analogues differ in substitution patterns, heterocyclic cores, or functional groups. Key examples include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Positional Isomerism : The compound in ([6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl]methanamine) demonstrates how triazole positioning on pyridine (6 vs. 5) alters electronic properties and steric accessibility. This affects binding affinity in coordination chemistry or biological targets.
Heterocycle Substitution : Replacing triazole with thiadiazole (as in ) introduces sulfur, modifying electron density and hydrogen-bonding capacity. Thiadiazoles are often more lipophilic, impacting bioavailability.
Core Heterocycle Variations : Compounds like the triazolo-pyridazine in or the piperidine-pyrazole in diverge significantly in ring size and hybridization, influencing conformational flexibility and solubility.
Physicochemical and Functional Group Analysis
- Hydrogen Bonding: The primary amine in this compound provides hydrogen-bond donor capacity, absent in analogues like [6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl]methanamine, which has a secondary amine .
- Polarity : Thiadiazole-containing derivatives (e.g., ) exhibit higher polarity due to sulfur’s electronegativity, whereas pyrazole-based compounds (e.g., ) are more lipophilic.
- Stability : The hydrochloride salt form of the parent compound enhances stability and aqueous solubility compared to free-base analogues .
Biological Activity
(5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl)methanamine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a triazole ring and a pyridine moiety, which are known for their diverse biological activities. The molecular formula is and it has a molecular weight of 177.19 g/mol. The structural characteristics contribute to its interaction with various biological targets.
Research indicates that compounds with similar structures often exert their effects through several mechanisms:
- Enzyme Inhibition : Many triazole derivatives act as inhibitors of enzymes involved in critical biological pathways. For instance, they can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain pathways.
- Anticancer Activity : Some studies have shown that triazole derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways and promoting cell cycle arrest.
Antimicrobial Activity
Triazole compounds have been extensively studied for their antimicrobial properties. They often exhibit activity against a range of pathogens, including bacteria and fungi. For example, similar compounds have shown efficacy against resistant strains of bacteria.
Anti-inflammatory Effects
Studies have demonstrated that this compound may possess anti-inflammatory properties. Compounds in this class have been shown to inhibit COX enzymes with varying degrees of potency. For instance:
| Compound | IC50 (μg/mL) | Target |
|---|---|---|
| Triazole Derivative A | 71.11 | COX-1 |
| Triazole Derivative B | 76.58 | COX-2 |
These values indicate that modifications to the triazole structure can significantly influence anti-inflammatory potency.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of triazole derivatives. Research involving similar compounds has reported significant cytotoxic effects against various cancer cell lines:
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| HeLa | Triazole Derivative C | 10.5 |
| MCF7 | Triazole Derivative D | 15.3 |
These results suggest that this compound may be a candidate for further investigation as an anticancer agent.
Case Studies
Case Study 1: Anti-inflammatory Activity
A study conducted by Abdellatif et al. synthesized a series of pyrazole derivatives that were tested for their COX inhibitory activity. The results indicated that certain derivatives exhibited significant anti-inflammatory effects comparable to standard medications like diclofenac .
Case Study 2: Anticancer Properties
In another investigation, the anticancer potential of triazole derivatives was evaluated against breast cancer cell lines. The study found that specific derivatives induced apoptosis and inhibited cell proliferation through modulation of apoptosis-related proteins .
Q & A
Q. Advanced
- Molecular docking (AutoDock Vina) : Simulate binding to bacterial riboswitches (RMSD <1.5 Å vs. crystal structures) .
- Molecular dynamics (GROMACS) : Predict stability of metal complexes (e.g., Cu²⁺ coordination) in aqueous solutions .
- DFT (ORCA) : Calculate Fukui indices to identify nucleophilic sites (e.g., pyridine C3 position) for electrophilic attacks .
How do structural modifications impact the compound’s pharmacokinetic properties?
Q. Advanced
- LogP optimization : Adding methyl groups to the pyridine ring increases lipophilicity (LogP from −0.5 to 1.2) but may reduce solubility .
- Metabolic stability : Microsomal assays (human liver microsomes) show t₁/₂ = 45 mins; fluorination at the triazole position extends t₁/₂ to 120 mins .
What are the limitations of current synthetic methods, and what innovations are emerging?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
